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Introduction
Rubidium formate, and other rubidium salts, serve as valuable tools in protein crystallography,

primarily for solving the phase problem through heavy-atom derivatization. The rubidium ion

(Rb⁺) acts as an effective anomalous scatterer, making it suitable for Single-wavelength

Anomalous Dispersion (SAD) and Multiple-wavelength Anomalous Dispersion (MAD) phasing

experiments.[1][2][3] This application note provides a comprehensive overview of the use of

rubidium salts in protein crystallization, including detailed protocols for co-crystallization and

crystal soaking, and a summary of relevant data.

The principle behind this technique lies in the ability of the heavy rubidium atom to significantly

alter X-ray diffraction intensities, providing the necessary phase information to determine the

three-dimensional structure of a protein.[1][2][3] Rubidium is a monovalent metal ion that can

be introduced into protein crystals, often by substituting for other monovalent cations like

sodium or potassium, or by binding to negatively charged regions on the protein surface.[1][3]

Key Applications and Advantages
The primary application of rubidium formate in protein crystallization is for experimental

phasing. The anomalous scattering signal from rubidium ions can be leveraged to solve the

crystal structures of novel proteins where a homologous model for molecular replacement is

not available.[1][3]
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Advantages of using rubidium salts include:

Simplicity of Incorporation: Rubidium ions can often be incorporated into protein crystals

through simple co-crystallization or soaking methods.[1][3]

Sufficient Anomalous Signal: Rubidium provides a usable anomalous signal at commonly

available synchrotron beamline energies.[1][3]

Relatively Low Toxicity to Crystals: Compared to some traditional heavy atoms, rubidium

salts can be less disruptive to the crystal lattice, leading to better diffraction quality.[1]

Experimental Workflow for Rubidium-Based
Phasing
The overall workflow for utilizing rubidium formate in protein crystallization for phasing

purposes involves several key steps, from initial screening to final structure determination.
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Figure 1. General experimental workflow for protein crystallization with rubidium formate.

Detailed Experimental Protocols
Two primary methods are employed to introduce rubidium ions into protein crystals: co-

crystallization and crystal soaking.

Protocol 1: Co-crystallization with Rubidium Formate
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This method involves including rubidium formate directly in the crystallization drop.

Materials:

Purified protein solution (5-20 mg/mL in a suitable buffer)

Rubidium formate stock solution (e.g., 1 M in water)

Crystallization screen solutions

Crystallization plates (e.g., 96-well sitting or hanging drop plates)

Procedure:

Prepare Crystallization Drops: Set up crystallization trials using the vapor diffusion method

(sitting or hanging drop).

Incorporate Rubidium Formate: In the crystallization drop, mix the protein solution with the

reservoir solution and a small volume of the rubidium formate stock solution to achieve a

final concentration of 0.1 M to 0.5 M rubidium formate. The optimal concentration will vary

depending on the protein and should be screened.

Equilibration: Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to

weeks.

Crystal Harvesting: Once crystals of suitable size are obtained, harvest them using a cryo-

loop and flash-cool them in liquid nitrogen, typically after a brief soak in a cryoprotectant

solution containing rubidium formate.

Protocol 2: Soaking of Apo-Crystals in Rubidium
Formate Solution
This method is used when you already have well-diffracting crystals of the native protein.

Materials:
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Apo-protein crystals

Artificial mother liquor (a solution that mimics the crystallization reservoir condition)

Rubidium formate stock solution (e.g., 1 M in water)

Cryoprotectant solution

Cryo-loops and liquid nitrogen

Procedure:

Prepare Soaking Solution: Prepare a soaking solution by adding rubidium formate to the

artificial mother liquor to a final concentration of 0.2 M to 0.5 M.

Crystal Soaking: Carefully transfer an apo-crystal into a drop of the soaking solution. The

soaking time can range from a few minutes to several hours and should be optimized to

allow rubidium ion diffusion into the crystal without causing damage.

Cryoprotection: Briefly transfer the soaked crystal to a cryoprotectant solution that also

contains rubidium formate at the same concentration as the soaking solution.

Harvesting and Flash-Cooling: Harvest the crystal with a cryo-loop and immediately flash-

cool it in liquid nitrogen.

Case Study: Phasing of Hsp60 Apical Domain
A notable example of the successful use of rubidium for phasing is the crystal structure

determination of the hsp60 apical domain from Thermus thermophilus.[1][3]

Crystallization Conditions:

The protein was co-crystallized in the presence of 0.2 M rubidium bromide (RbBr).[1] The

crystallization drops contained 8% PEG 8000, 5% MPD, and 0.1 M HEPES pH 7.5.[1]

Data Collection and Phasing:
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Multiple-wavelength Anomalous Dispersion (MAD) data were collected at a synchrotron source

at three wavelengths around the Rb K-absorption edge.[1] The anomalous signal from the

bound rubidium ions was sufficient to determine the initial phases and subsequently solve the

protein structure.[1][3]

Quantitative Data Summary
The following tables summarize key quantitative data from the hsp60 apical domain case study

and provide general starting points for using rubidium formate.

Table 1: Crystallization and Soaking Conditions for Rubidium Derivatization

Parameter
Hsp60 Apical Domain (Co-
crystallization)[1]

General Starting Range
(Soaking)

Rubidium Salt Rubidium Bromide (RbBr)
Rubidium Formate, Rubidium

Chloride

Concentration 0.2 M 0.2 M - 0.5 M

pH 7.5 6.0 - 8.5

Temperature Room Temperature 4 - 20 °C

Soaking Time N/A 30 seconds - several hours

Table 2: Data Collection and Phasing Statistics for Hsp60 Apical Domain with Rubidium[1][3]
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Parameter Value

Space Group P2₁

Unit Cell Parameters a=44.6 Å, b=73.9 Å, c=45.3 Å, β=91.37°

Resolution 1.7 Å

Wavelengths (MAD) Peak, Inflection Point, High-Energy Remote

Number of Rb sites found
2 per protein molecule (1 well-ordered, 1 poorly

ordered)

Phasing Power (centric/acentric) 0.34 / 0.47 (before solvent flattening)

Final R-factor / R-free 19.0% / 22.5%

Logical Relationships in MAD Phasing
The success of MAD phasing relies on the changes in the scattering factor of the anomalous

scatterer (rubidium in this case) at different X-ray wavelengths.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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